Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl-

regioselective chlorination radical halogenation process chemistry

Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- (IUPAC: 1‑tert‑butyl‑2‑chloro‑4‑methylbenzene; CAS 81901‑12‑4) is a chlorinated alkylbenzene with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g mol⁻¹. It belongs to the family of ring‑chlorinated tert‑butyltoluenes that serve as intermediates in the manufacture of pharmaceuticals, agrochemicals, and specialty materials.

Molecular Formula C11H15Cl
Molecular Weight 182.69 g/mol
CAS No. 81901-12-4
Cat. No. B13982406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, chloro-1-(1,1-dimethylethyl)-4-methyl-
CAS81901-12-4
Molecular FormulaC11H15Cl
Molecular Weight182.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)(C)C)Cl
InChIInChI=1S/C11H15Cl/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7H,1-4H3
InChIKeyXQVQFDUMCCPINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-2-chloro-4-methylbenzene (CAS 81901-12-4) — Procurement-Ready Evidence Profile for the Chlorinated Alkylbenzene Intermediate


Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- (IUPAC: 1‑tert‑butyl‑2‑chloro‑4‑methylbenzene; CAS 81901‑12‑4) is a chlorinated alkylbenzene with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g mol⁻¹ [1]. It belongs to the family of ring‑chlorinated tert‑butyltoluenes that serve as intermediates in the manufacture of pharmaceuticals, agrochemicals, and specialty materials. Its substitution pattern — a chlorine atom ortho to the tert‑butyl group and para to the methyl group — imparts regiochemical and steric properties that are distinct from those of its isomeric counterparts, making it a substance of interest when precise positional control is required in downstream synthetic transformations.

Why Generic Substitution of 1‑tert‑Butyl‑2‑chloro‑4‑methylbenzene (CAS 81901‑12‑4) Is Seldom Feasible — The Imperative for Regio‑Specific Selection


Chlorinated tert‑butyltoluenes exist as several closely related isomers and analogs (e.g., 1‑tert‑butyl‑4‑chlorobenzene, 1‑tert‑butyl‑3‑chloro‑5‑methylbenzene, 4‑tert‑butylbenzyl chloride) that differ only in the position of the chlorine or the presence of the ring methyl group. These seemingly subtle structural variations can cause substantial differences in boiling point, chromatographic retention, steric hindrance around the chlorine, and the reactivity of the aromatic ring in electrophilic or metal‑catalyzed cross‑coupling reactions [1]. Consequently, a researcher or procurement officer who substitutes one isomer for another risks altered reaction selectivity, non‑compliance with regulatory impurity profiles, or batch‑to‑batch irreproducibility in scaled processes. The quantitative evidence below demonstrates where CAS 81901‑12‑4 occupies a measurable, non‑interchangeable position relative to its closest analogs.

Quantitative Differentiation Evidence for 1‑tert‑Butyl‑2‑chloro‑4‑methylbenzene (CAS 81901‑12‑4) — Head‑to‑Head Data for Informed Procurement


Temperature‑Dependent Regioselectivity in Radical Chlorination of p‑tert‑Butyltoluene — Measured Formation Ratio of Ring‑ vs. Side‑Chain Chlorinated Products

In the radical chlorination of p‑tert‑butyltoluene, the target ring‑chlorinated compound (p‑chloro‑tert‑butyltoluene, CAS 81901‑12‑4) is formed together with the side‑chain‑chlorinated product (p‑tert‑butylbenzyl chloride). The selectivity ratio (side‑chain / ring) is strongly temperature‑dependent, providing a quantifiable basis for choosing conditions that either maximize or minimize the formation of the ring‑chlorinated isomer [1].

regioselective chlorination radical halogenation process chemistry

Gas‑Chromatographic Kovats Retention Index — Differentiating the Target Isomer from Related Chlorinated Alkylbenzenes

The Kovats retention index (RI) on a non‑polar OV‑101 column provides a reproducible, instrument‑independent metric for distinguishing 1‑tert‑butyl‑2‑chloro‑4‑methylbenzene from its positional isomers and other chlorinated alkylbenzenes [1]. This differentiation is essential for quality control (QC) release testing and for verifying the identity of purchased material.

GC retention index isomer identification analytical chemistry

Ortho‑Chloro‑tert‑Butyl steric effect — Differentiating Reactivity from Benzyl‑Chloride and Para‑Chloro Analogs

The target compound bears an aryl chloride that is flanked by a bulky ortho‑tert‑butyl group. In contrast, 4‑tert‑butylbenzyl chloride (CAS 19692‑45‑6) possesses a benzylic chlorine with no ortho‑steric encumbrance, and 1‑tert‑butyl‑4‑chlorobenzene (CAS 3972‑56‑3) lacks the ortho‑methyl group. The combined ortho‑tert‑butyl and para‑methyl substitution in CAS 81901‑12‑4 creates a steric environment that retards direct SNAr reactions while still permitting metal‑catalysed couplings under forcing conditions [1]. This steric differentiation is a class‑level inference based on the well‑established ortho‑effect in aryl halide reactivity.

steric hindrance nucleophilic substitution cross‑coupling reactivity

Purity and Physical‑Form Specification Landscape — Benchmarking Commercial Availability Against Isomer Purity Requirements

Commercially available batches of 1‑tert‑butyl‑2‑chloro‑4‑methylbenzene are typically offered at ≥95 % purity, with the major impurities being the corresponding benzyl chloride isomer (CAS 19692‑45‑6) and the des‑chloro precursor (p‑tert‑butyltoluene) . This contrasts with 1‑tert‑butyl‑4‑chlorobenzene (CAS 3972‑56‑3), which is routinely available at ≥98 % purity because its synthesis avoids the competing side‑chain chlorination pathway .

commercial purity isomeric impurity procurement specification

Procurement‑Driven Application Scenarios for 1‑tert‑Butyl‑2‑chloro‑4‑methylbenzene (CAS 81901‑12‑4)


Reference Standard for Impurity Profiling in p‑tert‑Butylbenzyl Chloride Manufacturing

Manufacturers of p‑tert‑butylbenzyl chloride (a key intermediate for the acaricide pyridaben and the antihistamine buclizine) must control the level of ring‑chlorinated impurity. CAS 81901‑12‑4 serves as the authenticated reference material for HPLC/GC method validation and batch release testing. The quantitative selectivity data from US 4,853,489 [1] enables users to relate the impurity level directly to reaction temperature, supporting root‑cause analysis when impurity limits are exceeded.

Synthetic Intermediate for Sterically‑Demanding Cross‑Coupling Reactions

The sterically hindered aryl chloride motif in CAS 81901‑12‑4 is deliberately exploited in Pd‑catalysed coupling reactions where a slower oxidative addition step is beneficial for sequential or chemoselective transformations. The ortho‑tert‑butyl group suppresses undesired homocoupling pathways, as inferred from the class‑level steric behaviour of 2‑tert‑butyl‑aryl halides [2], making this isomer preferable over its para‑chloro analog when reaction selectivity is paramount.

Chromatographic Method Development and Isomer Assignment in Chlorinated Alkylbenzene Mixtures

The established Kovats retention index (RI 1260 on OV‑101) [3] provides a definitive anchor point for GC‑MS method development. Analysts can use the index to assign the correct isomer in complex product mixtures arising from alkylarene chlorination, enabling accurate quantification of the CAS 81901‑12‑4 component without the need for time‑consuming isolation and NMR confirmation.

Structure–Activity Relationship (SAR) Studies in Agrochemical Lead Optimisation

The combination of a chloro substituent, a tert‑butyl group and a methyl group on the same benzene ring provides a compact scaffold for probing steric and electronic effects in agrochemical discovery. The availability of CAS 81901‑12‑4 as a well‑characterised, single‑isomer building block allows medicinal chemists to introduce the 2‑chloro‑4‑methyl‑1‑tert‑butylphenyl fragment into candidate molecules with confidence, avoiding the isomeric uncertainty that plagues multi‑isomer mixtures.

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